molecular formula C24H14 B1313790 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene CAS No. 474458-61-2

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Cat. No.: B1313790
CAS No.: 474458-61-2
M. Wt: 302.4 g/mol
InChI Key: NMKWYZWPWUMWMX-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H14. It is a derivative of benzene, featuring ethynyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings. The scalability of this reaction makes it suitable for larger-scale production, provided that the reaction conditions are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.

    Biological Research: Investigated for its potential interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene involves its ability to participate in π-π interactions and conjugation with other aromatic systems. These interactions enhance its electronic properties, making it suitable for applications in organic electronics. The compound’s ethynyl groups also allow for further functionalization, enabling the creation of more complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(phenylethynyl)benzene
  • 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
  • 1-Chloro-4-ethynylbenzene

Uniqueness

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly valuable in the field of organic electronics, where efficient charge transport is crucial. Additionally, the presence of multiple ethynyl groups allows for versatile chemical modifications, further expanding its range of applications .

Properties

IUPAC Name

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWYZWPWUMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475767
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474458-61-2
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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